molecular formula C14H19NO4S B12700836 5-Butoxy-1-(phenylsulfonyl)-2-pyrrolidinone CAS No. 111711-85-4

5-Butoxy-1-(phenylsulfonyl)-2-pyrrolidinone

Cat. No.: B12700836
CAS No.: 111711-85-4
M. Wt: 297.37 g/mol
InChI Key: KFKUNINQJQROMR-UHFFFAOYSA-N
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Description

5-Butoxy-1-(phenylsulfonyl)-2-pyrrolidinone is a chemical compound with the molecular formula C14H19NO4S and a molecular weight of 297.375 g/mol . This compound is known for its unique structure, which includes a butoxy group, a phenylsulfonyl group, and a pyrrolidinone ring. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butoxy-1-(phenylsulfonyl)-2-pyrrolidinone typically involves the reaction of a pyrrolidinone derivative with a phenylsulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization or chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Butoxy-1-(phenylsulfonyl)-2-pyrrolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

5-Butoxy-1-(phenylsulfonyl)-2-pyrrolidinone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Butoxy-1-(phenylsulfonyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The butoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Butoxy-1-(phenylsulfonyl)-2-pyrrolidinone is unique due to its combination of a pyrrolidinone ring and a phenylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry that similar compounds may not fulfill .

Properties

CAS No.

111711-85-4

Molecular Formula

C14H19NO4S

Molecular Weight

297.37 g/mol

IUPAC Name

1-(benzenesulfonyl)-5-butoxypyrrolidin-2-one

InChI

InChI=1S/C14H19NO4S/c1-2-3-11-19-14-10-9-13(16)15(14)20(17,18)12-7-5-4-6-8-12/h4-8,14H,2-3,9-11H2,1H3

InChI Key

KFKUNINQJQROMR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1CCC(=O)N1S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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